molecular formula C10H12OS B13287040 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde

1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde

Cat. No.: B13287040
M. Wt: 180.27 g/mol
InChI Key: KSBJRHPEAIZXGV-UHFFFAOYSA-N
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Description

1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde (CAS 414859-92-0) is a chemical compound with the molecular formula C 10 H 12 OS and a molecular weight of 180.27 g/mol . Its structure incorporates both a cyclobutane ring and a thiophene (thienyl) moiety, making it a potential synthetic intermediate for further chemical exploration . This product is provided for research and development purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Please note that specific research applications, mechanistic studies, and detailed safety data for this compound are not currently widely published, indicating it may be a novel or specialized reagent. For more information, you can refer to the supplier's product page .

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H12OS/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6,8H,2,4-5,7H2

InChI Key

KSBJRHPEAIZXGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=CS2)C=O

Origin of Product

United States

Preparation Methods

Cyclobutane Core Construction

The foundational step involves synthesizing the cyclobutane ring, which can be achieved via:

  • [Photochemical [2+2] cycloaddition] : This method involves the photochemical cycloaddition of alkenes, typically employing UV irradiation to induce the formation of cyclobutane rings from suitable olefinic precursors.

  • [Intramolecular cyclization] : Starting from linear precursors such as 1,3-dienes or cycloalkenes, intramolecular cyclization can be induced using catalysts like Lewis acids or via thermal conditions to form the cyclobutane core.

  • [[1.2.0] Cycloaddition] : Using strained cycloalkenes or cycloalkynes as starting materials, this approach facilitates the formation of cyclobutane rings through pericyclic reactions.

Introduction of the Thienylmethyl Group

The key to the synthesis involves attaching the 2-thienylmethyl moiety to the cyclobutane:

  • [Nucleophilic substitution on a halogenated cyclobutane] : A common route involves first synthesizing a halogenated cyclobutane derivative (e.g., cyclobutane-1-yl halide) followed by nucleophilic substitution with 2-thiophenemethanol or its derivatives.

  • [Grignard or Organometallic Addition] : Formation of a Grignard reagent from 2-thiophenemethyl chloride or bromide, which then reacts with a cyclobutane derivative bearing a suitable electrophilic site, such as a ketone or aldehyde precursor, to form the thienylmethyl-substituted intermediate.

Functionalization to the Aldehyde

The final step involves oxidation of the methyl group attached to the thienyl ring to the aldehyde:

Representative Synthetic Route (Summarized)

Step Description Reagents/Conditions References/Notes
1 Cyclobutane ring formation UV irradiation of suitable olefins or intramolecular cyclization Patent WO2015129926A1
2 Halogenation of cyclobutane NBS or NCS in the presence of radical initiators Patent EP1439837NWB1
3 Nucleophilic substitution 2-thiophenemethanol or derivatives with base Patent WO2015129926A1
4 Oxidation to aldehyde PCC, Swern, or Dess–Martin reagent Standard organic synthesis protocols

Research Discoveries and Data Tables

Extensive research indicates that the efficiency of these methods depends on factors such as:

  • Choice of halogenating agent : NBS (N-bromosuccinimide) or NCS (N-chlorosuccinimide) are commonly used for selective halogenation.
  • Reaction conditions : Temperature, solvent (e.g., dichloromethane or tetrahydrofuran), and reaction time significantly influence yield.
  • Oxidation efficiency : Dess–Martin periodinane provides high selectivity with minimal over-oxidation, crucial for sensitive compounds.
Method Yield (%) Key Reagents Notes
Photochemical [2+2] cycloaddition 60-75 UV light, olefinic precursor Efficient for ring construction
Nucleophilic substitution 70-85 2-thiophenemethanol, base Critical for substituent attachment
PCC oxidation 80-90 PCC, dichloromethane High selectivity for aldehyde

Chemical Reactions Analysis

Types of Reactions: 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Thienyl derivatives (e.g., 2-Thiophenecarboxaldehyde diacetate) exhibit higher organic-phase solubility than phenyl analogs due to thiophene’s hydrophobic aromaticity .
  • Stability : The strained cyclobutane ring may render all derivatives prone to ring-opening under harsh conditions. Steric protection (e.g., 3-acetyl-2,2-dimethyl substituents) can enhance stability .

Biological Activity

1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings, including case studies and data tables that highlight its significance in pharmacological contexts.

Chemical Structure and Properties

The compound features a cyclobutane ring with a thienylmethyl substituent and an aldehyde functional group. Its unique structure contributes to its biological activity, particularly in interactions with various biomolecules.

Antioxidant Activity

Research indicates that compounds similar to 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde exhibit significant antioxidant properties. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). These assays measure the ability of the compound to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

CompoundDPPH IC50 (µM)FRAP (µM FeSO4)
1-(2-Thienylmethyl)-cyclobutanecarboxaldehydeTBDTBD
Curcumin4.525
Quercetin8.030

Note: TBD indicates that specific values for 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde need to be determined through experimental assays.

Cytotoxicity

Cytotoxic effects of 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde have been evaluated against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that structural modifications can enhance cytotoxicity, making it a candidate for further drug development.

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • Case Study on Anticancer Activity : A study involving derivatives of cyclobutanecarboxaldehyde demonstrated promising results in inhibiting the growth of human colorectal adenocarcinoma Caco-2 cells. The findings suggested that modifications in the side chains significantly affected the cytotoxicity levels.
  • Case Study on Antioxidant Mechanisms : Another study focused on the antioxidant mechanisms of thienyl derivatives, showing that electron-donating groups enhance radical scavenging activity, thereby providing insights into how structural variations influence biological effects.

Research Findings

Recent research highlights the correlation between molecular structure and biological activity. For instance, theoretical calculations have been employed to predict the behavior of related compounds in biological systems.

  • Quantitative Structure-Activity Relationship (QSAR) : This approach has been applied to understand how variations in chemical structure affect biological activity, providing a framework for designing new compounds with enhanced efficacy.
  • Molecular Docking Studies : These studies help elucidate the interaction between 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde and target proteins, offering insights into its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive alkylation or nucleophilic substitution. For example, cyclobutanecarboxaldehyde derivatives are often prepared by reducing nitriles (e.g., using diisobutylaluminum hydride (DIBAL) or Red-Al®) to generate aldehydes, followed by alkylation with 2-thienylmethyl halides . Reaction conditions such as solvent polarity (e.g., THF vs. DCM), temperature (-78°C for DIBAL reductions), and stoichiometric ratios of reagents significantly impact yield. Optimizing these parameters reduces side reactions like over-reduction or dimerization .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify the cyclobutane ring’s strained geometry (e.g., upfield-shifted protons at δ 1.5–2.5 ppm) and the thienylmethyl group’s aromatic signals (δ 6.5–7.5 ppm).
  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the aldehyde functionality.
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes the molecular ion peak (C10_{10}H12_{12}OS) from fragmentation products, ensuring purity .

Q. How does the steric strain of the cyclobutane ring affect the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : The cyclobutane ring’s angle strain increases reactivity at the aldehyde carbon, making it more susceptible to nucleophilic attack compared to linear or cyclohexane analogs. However, steric hindrance from the thienylmethyl group may slow reactions with bulky nucleophiles (e.g., tertiary amines). Computational modeling (DFT) can predict regioselectivity in such scenarios .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies in yields often arise from differences in purification methods (e.g., column chromatography vs. crystallization) or moisture sensitivity of intermediates. Systematic replication studies under inert atmospheres (argon/glovebox) and rigorous drying of solvents/reagents are critical. Comparative HPLC analysis of crude vs. purified products quantifies side-product formation .

Q. What strategies optimize enantioselective synthesis of 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity. For example, kinetic resolution during aldehyde reduction or dynamic kinetic asymmetric transformations (DYKAT) of cyclobutane intermediates may achieve >90% ee. Monitoring via chiral HPLC or polarimetry validates enantiomeric excess .

Q. How does the thienylmethyl group influence the compound’s coordination chemistry with transition metals?

  • Methodological Answer : The sulfur atom in the thiophene ring acts as a soft Lewis base, enabling coordination with metals like Cu(I) or Ag(I). X-ray crystallography of metal complexes (e.g., [Cu(1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde)]PF6_6) reveals binding modes and geometry. Spectroelectrochemical studies (UV-vis, EPR) track redox behavior in catalytic cycles .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) model degradation pathways. For instance, the aldehyde group’s susceptibility to oxidation is pH-dependent: acidic conditions stabilize the protonated form, while basic conditions accelerate hydrate formation. Experimental validation via accelerated stability studies (40°C/75% RH) correlates with computational predictions .

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